1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrrolidinone core, substituted with a chloromethoxyphenyl group and a pyridyl-oxadiazolyl moiety. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloromethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyridyl-Oxadiazolyl Moiety: This involves the cyclization of pyridyl and oxadiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
- 3-(5-Chloro-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea
- 3-(5-Chloro-2-methylphenyl)-1-ethyl-1-(2-hydroxyethyl)urea
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-15-3-2-13(19)9-14(15)23-10-12(8-16(23)24)18-21-17(22-26-18)11-4-6-20-7-5-11/h2-7,9,12H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELGVLRPJJITGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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